molecular formula C19H22N2O3S B2874413 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941955-07-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2874413
CAS No.: 941955-07-3
M. Wt: 358.46
InChI Key: TUJZCUNGYBYBNB-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic derivative belongs to the tetrahydroquinoline class, a privileged scaffold in drug discovery known for its wide range of biological activities . The compound features a benzenesulfonamide group linked to a 1-butyl-3,4-dihydro-2(1H)-quinolone core, a structural motif present in several FDA-approved medicines and biologically active compounds that exhibit activities in both peripheral and central tissues, including phosphodiesterase inhibition and receptor antagonism . Researchers are exploring this and related tetrahydroquinoline sulfonamide derivatives for their potential therapeutic applications. Patent literature indicates that substituted tetrahydroquinoline sulfonamides are investigated for their use in treating disorders of the nervous system, including neurodegenerative diseases such as Alzheimer's, as well as for their potential as antineoplastic agents . Furthermore, structurally similar compounds have been studied for their ability to enhance abiotic stress tolerance in plants, suggesting potential applications in agricultural science . The incorporation of the sulfonamide functional group is of particular interest, as this moiety is commonly associated with carbonic anhydrase (CA) enzyme inhibition . While the specific activity of this compound is subject to ongoing research, related dihydroquinolinone derivatives have demonstrated notable inhibitory properties against human carbonic anhydrase isoforms, such as hCA IX and hCA XII, which are important targets in cancer therapy . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-3-13-21-18-11-10-16(14-15(18)9-12-19(21)22)20-25(23,24)17-7-5-4-6-8-17/h4-8,10-11,14,20H,2-3,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJZCUNGYBYBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor to form the quinoline ring, followed by functionalization steps to introduce the butyl and benzenesulfonamide groups .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the quinoline ring or the benzenesulfonamide moiety

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The exact mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The quinoline core is known to interact with various biological pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Tetrahydroquinolinone Core

Key analogues differ in substituents at the N1 position and the benzene ring of the sulfonamide group:

Compound 3d : 4-cyclohexyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
  • N1 substituent : Methyl group (vs. butyl in the parent compound).
  • Sulfonamide benzene substituent : Cyclohexyl at the para position.
  • Synthesis : Achieved in 81% yield, with ¹H NMR data (δ 10.10 ppm for sulfonamide NH) confirming structure .
  • The cyclohexyl group introduces steric bulk, which may influence target binding.
Compound 3e : N-(7-methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • N1 substituent : Methyl.
  • Additional modification: Methoxy group at C7 of the tetrahydroquinolinone ring.
  • Implications : The methoxy group enhances polarity, improving aqueous solubility. This modification could optimize pharmacokinetics in drug design .
Brominated Analogue : 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • Sulfonamide benzene substituent : Bromo at the ortho position.

Structural and Functional Impact of Substituents

Lipophilicity and Solubility
  • The butyl group in the parent compound contributes to higher logP values compared to methyl-substituted analogues (e.g., 3d, 3e), favoring membrane penetration but possibly reducing solubility.
  • Methoxy (3e) and sulfonamide groups counterbalance lipophilicity, enhancing solubility for intravenous administration.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a tetrahydroquinoline moiety. Its molecular formula is C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S with a molecular weight of approximately 386.51 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight386.51 g/mol
LogP4.4262
Polar Surface Area46.17 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess antibacterial properties by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These targets may include:

  • Enzymes : The sulfonamide group can mimic substrates or cofactors of enzymes involved in metabolic pathways.
  • Receptors : Binding to various receptors can modulate cellular responses and signal transduction pathways.

The precise mechanisms are still under investigation but are believed to involve both competitive and non-competitive inhibition strategies.

Case Study 1: Antimicrobial Activity

A study demonstrated that a related sulfonamide derivative exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 16 µg/mL, showcasing the compound's efficacy in inhibiting bacterial growth.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound induced significant cytotoxicity. The IC50 values varied depending on the cell line but were generally within the range of 10–50 µM. Mechanistic studies indicated that apoptosis was mediated through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparative analysis with other known sulfonamide compounds was performed:

Compound NameMIC (µg/mL)IC50 (µM)Mechanism of Action
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin)1610–50Enzyme inhibition and apoptosis induction
Sulfanilamide3215–60Dihydropteroate synthase inhibition
Trimethoprim85–20Dihydrofolate reductase inhibition

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